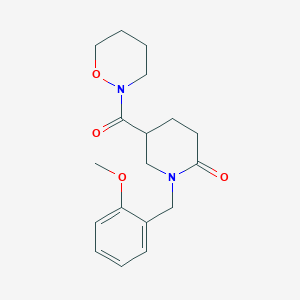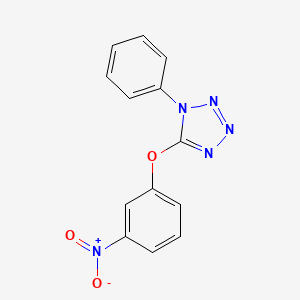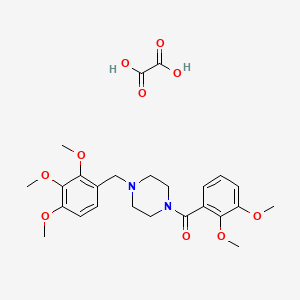![molecular formula C26H30N2O4 B5016929 5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone](/img/structure/B5016929.png)
5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone, also known as BPMP, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. BPMP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various cellular processes.
作用機序
5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone works by binding to the active site of the proteasome, which prevents the proteasome from degrading cellular proteins. This leads to an accumulation of proteins within the cell, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific cellular processes being studied. In general, this compound has been shown to cause an accumulation of proteins within the cell, which can lead to cell death in some cases. However, this compound has also been shown to have potential therapeutic effects in certain types of cancer, where it can induce cell death in cancer cells.
実験室実験の利点と制限
One of the primary advantages of using 5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone in lab experiments is its specificity for the proteasome. This allows researchers to study the effects of proteasome inhibition on cellular processes without affecting other cellular pathways. However, one limitation of this compound is its potential toxicity, which can limit its use in certain types of experiments.
将来の方向性
There are several future directions for research involving 5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone. One potential area of research is the development of more specific proteasome inhibitors that can target specific types of cancer cells. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to better understand the biochemical and physiological effects of this compound on cellular processes.
合成法
The synthesis of 5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone involves the reaction of 2-methoxybenzylamine with piperidin-4-one, followed by the reaction of the resulting compound with benzoyl chloride. This process results in the formation of this compound, which can then be purified and used for research purposes.
科学的研究の応用
5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-methoxybenzyl)-2-piperidinone has been shown to have a variety of applications in scientific research. One of its primary uses is as a tool for studying the activity of proteasomes, which are large protein complexes that play a critical role in the degradation of cellular proteins. This compound has been shown to inhibit the activity of proteasomes, making it a useful tool for studying the effects of proteasome inhibition on cellular processes.
特性
IUPAC Name |
5-(4-benzoylpiperidine-1-carbonyl)-1-[(2-methoxyphenyl)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-32-23-10-6-5-9-21(23)17-28-18-22(11-12-24(28)29)26(31)27-15-13-20(14-16-27)25(30)19-7-3-2-4-8-19/h2-10,20,22H,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZIPFVVKIZZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)N3CCC(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 5-[(1-azepanylacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate oxalate](/img/structure/B5016848.png)

![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5016880.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5016881.png)
![3-{[(2,5-dimethylphenyl)amino]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5016891.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016894.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5016908.png)

![3-[(3-bromobenzyl)thio]-5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5016911.png)
![N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5016914.png)

![((2S)-1-{5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B5016928.png)